molecular formula C7H9NOS B13166403 1-Amino-1-(2-thienyl)acetone

1-Amino-1-(2-thienyl)acetone

Cat. No.: B13166403
M. Wt: 155.22 g/mol
InChI Key: XBHVNLKVXXJQSB-UHFFFAOYSA-N
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Description

1-Amino-1-(2-thienyl)acetone (CAS 1270372-89-8) is an organic compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . This ketone-containing molecule features a 2-thienyl group, a substituent known for its efficiency in delocalizing adjacent positive charges compared to a phenyl group, which can influence the electronic properties of the molecule . This compound serves as a synthetic intermediate in organic and medicinal chemistry research. Patents indicate that derivatives of 1-(2-thienyl)acetone are key precursors in the synthesis of active pharmaceutical ingredients. Specifically, it is related to compounds used in the synthesis of 3-methylamino-1-(2-thienyl)-1-propanone, an intermediate in the production of duloxetine hydrochloride . As a building block, it can be utilized in Mannich reactions and other catalytic transformations to create more complex molecules for pharmacological study . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-amino-1-thiophen-2-ylpropan-2-one

InChI

InChI=1S/C7H9NOS/c1-5(9)7(8)6-3-2-4-10-6/h2-4,7H,8H2,1H3

InChI Key

XBHVNLKVXXJQSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CS1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Amino 1 2 Thienyl Acetone and Its Analogs

Classical and Contemporary Synthetic Routes to 1-Amino-1-(2-thienyl)acetone

The construction of the this compound framework can be achieved through various synthetic pathways. These methods often involve the initial formation of a thienyl ketone precursor followed by the introduction of the α-amino group.

Friedel-Crafts Acylation Strategies for Thienyl Ketone Precursors

A fundamental approach to synthesizing the backbone of this compound involves the Friedel-Crafts acylation of thiophene (B33073). This electrophilic aromatic substitution reaction introduces an acyl group onto the thiophene ring, typically at the 2-position due to the ring's electronic properties, to form a 2-acylthiophene, a direct precursor to the target molecule. derpharmachemica.com

Historically, catalysts like aluminum chloride have been used, but they often need to be employed in stoichiometric amounts due to complexation with the resulting ketone. google.com To overcome these challenges, alternative catalysts have been explored. Zinc halides, for instance, have been shown to be effective catalysts for the acylation of thiophenes, offering a more efficient process that can be carried out under milder conditions. google.com Another documented example is the Friedel-Crafts reaction between thiophene and o-phthalic acid monomethylester chloride to produce a 2-thienyl substituted benzoate, which can be further elaborated. uminho.pt

Catalyst SystemReactantsProductKey Advantages
Zinc HalideThiophene, Acyl Halide/Anhydride2-AcylthiopheneCatalytic amounts, milder conditions, overcomes issues with traditional Lewis acids. google.com
Tin(IV) ChlorideThiophene, Acyl Chloride2-AcylthiopheneEffective Lewis acid catalyst for this transformation. researchgate.net
Boron Fluoride ComplexesThiophene, Acylating Agent2-AcylthiopheneAlternative catalyst system for acylation. tandfonline.com

Mannich-type Reactions for α-Amino Carbonyl Generation

The Mannich reaction provides a direct route to β-amino carbonyl compounds, which are structurally related to and can be precursors for α-amino ketones. lscollege.ac.in In the context of this compound, a ketonic Mannich base derived from 2-acetylthiophene (B1664040), 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, serves as a key intermediate. researchgate.net This intermediate can then undergo various transformations. researchgate.net The classic Mannich reaction involves the aminoalkylation of a CH-acidic compound, like a ketone, with formaldehyde (B43269) and a primary or secondary amine. lscollege.ac.in

More advanced, stereoselective variations have also been developed. For example, a copper-catalyzed reductive Mannich-type reaction of α,β-unsaturated carboxylic acids with ketimines derived from thiophene has been reported to produce enantioenriched β-amino acids. nih.gov This highlights the potential for developing asymmetric syntheses of this compound analogs.

Reaction TypeSubstratesProduct TypeRelevance
Classical Mannich Reaction2-Acetylthiophene, Formaldehyde, Methylamine (B109427) Hydrochloride3-Methylamino-1-(2-thienyl)-1-propanone hydrochlorideSynthesis of a key intermediate. google.comgoogle.com
Reductive Mannich-type ReactionThiophene-derived Ketimine, α,β-Unsaturated Carboxylic AcidEnantioenriched β-Amino AcidDemonstrates potential for asymmetric synthesis of analogs. nih.gov
Reactions of Mannich Bases3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, NucleophilesVarious substituted propanonesVersatile intermediate for diversification. researchgate.net

Multicomponent Reactions Incorporating this compound Motifs

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. tcichemicals.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are highly applicable. For instance, reactions involving carbonyl compounds and derivatives of cyanoacetic acid are widely used for the synthesis of various heterocycles, including thiophenes. researchgate.net

The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that generate α-acyloxy carboxamides and α-acetamido carboxamides, respectively. e-bookshelf.de By selecting a thiophene-based aldehyde or ketone as one of the components, these reactions could be adapted to create complex molecules bearing the this compound motif. The Gewald synthesis, a well-known MCR, produces 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur, further illustrating the power of MCRs in thiophene chemistry. derpharmachemica.com

Synthesis of α-Amino Carbonyl Compounds via Sulfur-Mediated Difunctionalization of Alkynes

A novel one-pot method for the synthesis of α-amino carbonyl compounds involves the sulfur-mediated difunctionalization of internal alkynes. colab.wsrsc.org This strategy provides a unified route to various α-heterosubstituted ketones. rsc.orgrsc.org

The reaction proceeds through the activation of a sulfoxide (B87167) (e.g., diphenyl sulfoxide) with an activating agent like triflic anhydride. The internal alkyne then attacks this activated species to form a sulfonium (B1226848) vinyl triflate intermediate. Subsequent hydrolysis yields an α-sulfonium ketone. The final step involves the nucleophilic substitution of the sulfonium group with an amine to furnish the desired α-amino ketone. colab.wsrsc.org This method is notable for its transition-metal-free conditions and its ability to generate a variety of α-substituted ketones by simply changing the nucleophile. rsc.org

Reaction Pathway:

Activation: Diphenyl sulfoxide + Triflic Anhydride → Activated Sulfoxide Species

Attack: Internal Alkyne + Activated Sulfoxide → Sulfonium Vinyl Triflate Intermediate

Hydrolysis: Sulfonium Vinyl Triflate Intermediate + H₂O → α-Sulfonium Ketone

Substitution: α-Sulfonium Ketone + Amine → α-Amino Ketone

Oxidative Oxo-amination of Alkenes and Enol Ethers

An efficient and regioselective method for the synthesis of α-amino ketones is the oxidative oxo-amination of alkenes and enol ethers. acs.orgorganic-chemistry.org This process utilizes a combination of N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO), with a secondary amine serving as the nitrogen source. acs.orgorganic-chemistry.org

The reaction is proposed to proceed through the formation of a reactive (bromooxy)-dimethylsulfonium species from the interaction of NBS and DMSO. acs.orgorganic-chemistry.org For an alkene substrate, this leads to the formation of a bromohydrin, which is then oxidized to an α-bromo ketone. In situ nucleophilic displacement of the bromide by the amine yields the final α-amino ketone. colab.ws This method is operationally simple and provides good to excellent yields for a range of substrates, including styrenes and enol ethers. acs.orgorganic-chemistry.org

SubstrateReagentsProductKey Features
AlkenesNBS, DMSO, Secondary Amineα-Amino KetoneRegioselective, good yields, operationally simple. acs.orgorganic-chemistry.org
Enol EthersNBS, DMSO, Secondary Amineα-Amino Ester/KetoneFacile conversion to α-imido carbonyl compounds. acs.orgresearchgate.net

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis offers powerful tools for the efficient and selective synthesis of α-amino ketones and their derivatives. Transition-metal catalysis, in particular, has enabled the development of novel bond-forming reactions. For instance, a transition-metal-free direct α-C-H amination of ketones has been developed using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as an oxidant, allowing for the coupling of a wide range of ketones and amines. acs.org

Furthermore, rhodium-catalyzed reactions of terminal alkynes with N-sulfonyl-1,2,3-triazoles have been shown to produce α-amino carbonyl derivatives through a denitrogenative hydration process. colab.ws Asymmetric catalysis is crucial for producing enantiomerically enriched compounds. The use of chiral catalysts in Mannich-type reactions, as mentioned earlier, is one such approach. nih.gov Another example is the asymmetric α-halogenation of isoxazolidin-5-ones, which serve as masked β-amino acid derivatives, catalyzed by chiral ammonium salts. acs.org These catalytic methods represent the forefront of synthetic chemistry, enabling the construction of complex and stereodefined molecules related to this compound.

Lewis Acid Catalysis (e.g., AgOTf, InCl₃) for Improved Yields and Conditions

Lewis acid catalysis is a cornerstone in organic synthesis, facilitating reactions by activating substrates. In the context of α-amino ketone synthesis, Lewis acids like silver trifluoromethanesulfonate (B1224126) (AgOTf) and indium(III) chloride (InCl₃) have emerged as highly effective catalysts, offering milder reaction conditions and improved yields compared to traditional methods. patsnap.comresearchgate.net

A patented method for synthesizing 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride, a derivative of the target compound, explicitly details the use of these catalysts. The process involves the reaction of 2-acetylthiophene with methylamine hydrochloride and formaldehyde in a polar solvent. patsnap.com The use of either AgOTf or InCl₃ as a catalyst allows the reaction to proceed at ambient temperature (25°C) and normal pressure, achieving a high yield of 83.9% in 6 hours. patsnap.com This represents a significant improvement over methods requiring high pressure and temperature. patsnap.com

Indium(III) chloride, in particular, is recognized for its strong Lewis acidity, low cost, water tolerance, and recyclability, making it an attractive catalyst for various organic transformations, including the one-pot synthesis of α-amino phosphonates and other multicomponent reactions. acs.orgorganic-chemistry.orgresearchgate.net Its effectiveness in both aqueous and organic media adds to its versatility. acs.org Silver(I) triflate has also been utilized in various catalytic multicomponent reactions, demonstrating its utility in constructing complex molecular architectures. beilstein-journals.orgresearchgate.net The application of these catalysts in the synthesis of this compound highlights a shift towards more efficient and operationally simple procedures.

Table 1: Comparison of Lewis Acid Catalysts in the Synthesis of 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride

Catalyst Reactants Solvent Temperature Pressure Reaction Time Yield Reference
AgOTf 2-acetylthiophene, methylamine hydrochloride, formaldehyde Ethanol 25°C Normal 6 hours 83.9% patsnap.com
InCl₃ 2-acetylthiophene, methylamine hydrochloride, formaldehyde Water 25°C Normal 6 hours Not specified patsnap.com

Transition Metal-Catalyzed Transformations (e.g., Rhodium-catalyzed synthesis)

Transition metal catalysis has revolutionized organic synthesis by enabling novel bond formations and functionalizations. rsc.org While a specific rhodium-catalyzed synthesis for this compound is not prominently documented, the broader field of α-amino ketone synthesis has benefited immensely from such methodologies. For instance, a highly enantioselective synthesis of α-amino ketones has been achieved from α-diazo ketones using a cooperative catalysis system involving [Rh₂(TFA)₄] and a chiral spiro phosphoric acid. rsc.org This N-H insertion method is notable for its extremely short reaction times (1 minute) and excellent enantioselectivities (up to 98% ee). rsc.org

Other transition metals like palladium and copper are also extensively used. Palladium-catalyzed oxidative cross-coupling reactions have been developed for the direct C-H oxidation and arylation of α-aminocarbonyl compounds, providing access to α-aryl α-amino ketones. nih.gov Similarly, copper(II) bromide has been shown to catalyze the direct α-amination of ketones, esters, and aldehydes. organic-chemistry.org These methods often exhibit high atom economy and functional group tolerance, representing powerful tools for creating analogs of this compound. rsc.orgnih.gov

Organocatalysis in α-Amino Ketone Formation

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.govnih.gov The formation of α-amino ketones has been a fertile ground for the application of organocatalysts, particularly in achieving high enantioselectivity. nih.govthieme-connect.com

Chiral phosphoric acids, for example, have been successfully employed in the asymmetric α-amination of α-branched cyclic ketones. nih.govthieme-connect.com This "enol catalysis" approach, where the catalyst activates the ketone through enol formation, allows for the synthesis of carbamate-protected cyclic α-hydrazino ketones in good to excellent yields (40-99%) and enantioselectivities. thieme-connect.comthieme-connect.com

Primary amines derived from cinchona alkaloids are another class of effective organocatalysts for the direct enantioselective α-amination of aromatic ketones. nih.govkoreascience.kr Using catalysts like 9-amino-9-deoxyepicinchonine, α-aminated products can be obtained in high yields and with excellent enantioselectivities (up to 97% ee). koreascience.kr These organocatalytic methods provide a direct and environmentally benign route to chiral α-amino ketones, which are valuable precursors for many biologically active molecules. researchgate.netorganic-chemistry.org

Table 2: Examples of Organocatalytic α-Amination of Ketones

Catalyst Type Substrate Type Key Features Yield Enantioselectivity (ee) Reference
Chiral Phosphoric Acid α-Branched Cyclic Ketones Enol catalysis, mild conditions 40-99% up to 99:1 er thieme-connect.com
Primary Amine (Cinchona alkaloid derived) Aromatic Ketones Low catalyst loading (2.5 mol%) High 83-97% koreascience.kr
L-Proline Ketones Uses azodicarboxylates as N-source High Excellent organic-chemistry.org

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of valuable chemical intermediates like α-amino ketones.

Solvent-Free and Atom-Economical Methodologies

A major focus of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free, or solid-state, reactions, often assisted by microwave irradiation or mechanochemistry (ball milling), can lead to shorter reaction times, cleaner reactions, and easier work-ups. acs.orgresearchgate.net For instance, a solvent-free, microwave-assisted Suzuki coupling has been developed for thiophene oligomers, demonstrating a rapid and efficient route that could be conceptually applied to related syntheses. researchgate.net

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another key principle. acs.org Transition metal-catalyzed C-H functionalization and multicomponent reactions are inherently more atom-economical as they often avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps. rsc.orgnih.gov The previously mentioned rhodium-catalyzed three-component reaction to form α-quaternary α-amino acid derivatives is an excellent example of a highly atom- and step-economical process. organic-chemistry.org

Minimization of Hazardous Byproducts and Waste Generation

The choice of catalysts and reagents plays a crucial role in minimizing hazardous waste. The use of catalytic amounts of substances like InCl₃ or AgOTf, as seen in the synthesis of this compound derivatives, is preferable to stoichiometric reagents that generate large amounts of byproducts. patsnap.com Furthermore, these milder catalysts avoid the harsh conditions and hazardous materials associated with some classical methods. rsc.org

Transition-metal-free approaches, such as the use of ammonium iodide as a catalyst with sodium percarbonate as an environmentally benign co-oxidant for the direct α-C-H amination of ketones, further contribute to waste reduction. acs.org This method is advantageous due to its use of non-toxic, readily available materials and its broad substrate scope. acs.org The development of such protocols aligns with the global shift towards designing reactions based on the Twelve Principles of Green Chemistry. rsc.org

Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. nih.gov The development of stereoselective methods for producing chiral α-amino ketones, including derivatives of this compound, is therefore a significant area of research.

Asymmetric catalysis, using either chiral metal complexes or organocatalysts, is the most powerful tool for achieving stereoselectivity. nih.govnih.gov Brønsted acid catalysis, for example, has been used for the highly regioselective and enantioselective transfer hydrogenation of α-keto ketimines, yielding a series of chiral α-amino ketones with high yields and up to 98% ee. organic-chemistry.org

Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids provides a direct and highly stereocontrolled route to acyclic α-amino ketones. nih.gov Furthermore, organocatalytic approaches, such as the chiral phosphoric acid-catalyzed asymmetric amination of α-substituted cyclic ketones, can generate products with a nitrogen-containing quaternary stereocenter in high yields and excellent enantioselectivities. nih.gov These advanced stereoselective methods provide access to optically active building blocks that are crucial for the synthesis of complex and biologically active molecules.

Asymmetric Catalytic Reductive Amination Strategies

Direct asymmetric reductive amination (DARA) of ketones represents one of the most efficient and atom-economical methods for the synthesis of chiral amines. This approach combines a ketone and an amine with a suitable reducing agent in the presence of a chiral catalyst to directly form the desired chiral amine in a single step. For the synthesis of this compound analogs, this strategy typically employs 2-acetylthiophene as the ketone precursor.

Recent research has highlighted the efficacy of transition metal catalysts, particularly those based on iridium and iron, for this transformation. Iridium complexes, in combination with chiral phosphoramidite (B1245037) ligands, have shown considerable promise. For instance, a catalyst system generated in situ from [Ir(cod)Cl]₂ and a sterically tunable chiral phosphoramidite ligand has been successfully used for the DARA of 2-acetylthiophene. d-nb.inforesearchgate.net This system was effective in coupling 2-acetylthiophene with various primary amines, affording the corresponding chiral secondary amines in high yields and with good enantioselectivity. d-nb.inforesearchgate.net The reaction proceeds under hydrogen pressure, with additives like Ti(OⁱPr)₄ or I₂ sometimes being used to enhance activity and selectivity. acs.org

Iron catalysts have also emerged as a more sustainable alternative for asymmetric hydrogenations. Iron(II) complexes containing unsymmetrical P–N–P′ pincer ligands have been shown to catalyze the asymmetric hydrogenation of a range of ketones, including 2-acetylthiophene. acs.org While the turnover frequency for heteroaromatic ketones like 2-acetylthiophene was observed to be slightly lower than for acetophenone, the reaction still proceeded to near completion, demonstrating the viability of iron-based systems. acs.org The slightly reduced rate is postulated to be due to the potential for the sulfur atom of the thiophene ring to coordinate to the iron center. acs.org

Below is a data table summarizing representative results for the asymmetric catalytic reductive amination of 2-acetylthiophene.

Table 1: Asymmetric Catalytic Reductive Amination of 2-Acetylthiophene

Catalyst System Ligand Amine Source Yield (%) ee (%) Reference
[Ir(cod)Cl]₂ Chiral Phosphoramidite L4 Benzylamine 90 92 d-nb.inforesearchgate.net

Chiral Auxiliary and Ligand-Mediated Approaches

The use of chiral auxiliaries is a classical yet highly effective strategy for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of chiral amines like this compound, a common approach involves the condensation of a chiral auxiliary with an amine, followed by reaction with a thienyl-containing electrophile, or vice-versa. One notable example is the use of the Oppolzer sultam, a well-established chiral auxiliary. This bicyclic sultam can be coupled to an α-ketoester precursor, which then directs the stereoselective amination reaction. The auxiliary is subsequently cleaved, typically under hydrolytic conditions, to yield the enantiomerically enriched amino acid derivative. This methodology has been successfully applied to the synthesis of S-configured amino acid derivatives containing a thiophene moiety, achieving high enantiomeric excess (>99% ee).

Another related strategy is the resolution of a racemic mixture using a chiral resolving agent. For instance, the racemic intermediate 3-(methylamino)-1-(2-thienyl)propan-1-ol has been successfully resolved using (S)-mandelic acid. researchgate.net This method relies on the formation of diastereomeric salts that can be separated by crystallization, followed by liberation of the desired enantiomer of the amine. researchgate.net

Ligand-mediated approaches are intrinsically linked to the catalytic strategies discussed previously, where the chiral ligand is the primary source of stereochemical induction. The development of novel chiral ligands is a continuous effort in asymmetric synthesis. For the reductive amination of 2-thienyl ketones, Josiphos-type binaphane ligands have been found to be effective for iridium-catalyzed reactions. bohrium.com The modular nature of these ligands allows for fine-tuning of steric and electronic properties to optimize both reactivity and enantioselectivity for specific substrates.

Table 2: Chiral Auxiliary-Mediated Synthesis Example

Chiral Auxiliary Substrate Key Reaction Product Configuration ee (%) Reference

Diastereoselective and Enantioselective Pathways for Chiral Intermediates

The synthesis of this compound and its analogs can also be achieved through the stereoselective functionalization of chiral intermediates. This pathway involves creating a key chiral building block that already contains the thiophene moiety and the required stereocenter, which is then elaborated to the final product.

A prominent strategy is the asymmetric reduction of prochiral ketones to form chiral alcohols. These chiral alcohols are versatile intermediates that can be converted to amines via methods like the Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine source. Biocatalysis offers a powerful tool for this transformation. For example, the short-chain dehydrogenase/reductase ChKRED12 has been used for the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl)propanoate (KEES). jmb.or.kr This enzymatic reduction produces ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate ((S)-HEES), a key chiral intermediate for the synthesis of the antidepressant duloxetine, with excellent enantiomeric excess (>99% ee) and high conversion rates. jmb.or.kr

Similarly, alcohol dehydrogenases (ADHs) from organisms like Thermoanaerobacter have been employed for the enantioselective reduction of 3-chloro-1-(2-thienyl)propanone. This process yields (1S)-3-chloro-1-(2-thienyl)propan-1-ol, another valuable chiral building block, with high enantiomeric purity (up to 95% ee). google.com This chiral halohydrin can be readily converted to the corresponding amino alcohol by reaction with an amine. google.com

Chemical methods for creating these chiral intermediates are also well-developed. For example, diastereoselective carboxylation followed by bromocyclization of homoallylic alcohols can produce chiral syn-1,3-diol derivatives, which can serve as precursors. researchgate.net These methods provide robust and scalable routes to key chiral intermediates that are essential for the synthesis of a wide range of complex molecules, including analogs of this compound.

Table 3: Enantioselective Synthesis of Chiral Intermediates for Thienyl-Containing Amines

Intermediate Method Catalyst/Reagent Precursor ee (%) Reference
(S)-3-hydroxy-3-(2-thienyl) propanoate Bioreduction ChKRED12 Reductase Ethyl 3-oxo-3-(2-thienyl) propanoate >99 jmb.or.kr

Chemical Reactivity and Mechanistic Investigations of 1 Amino 1 2 Thienyl Acetone

Fundamental Reactivity Patterns of the α-Amino Ketone Moiety

The α-amino ketone moiety is the central hub of reactivity in 1-Amino-1-(2-thienyl)acetone. The adjacent amine and carbonyl groups mutually influence each other's chemical properties, leading to specific reaction pathways.

Nucleophilic Additions to the Carbonyl Group

Like all ketones, the carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This results in the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol product. The reaction can be catalyzed by either acid or base, depending on the nature of the nucleophile. openstax.org

Strong, negatively charged nucleophiles such as Grignard reagents (R-MgX), organolithium compounds (R-Li), and hydride reagents (e.g., NaBH₄, LiAlH₄) add directly to the carbonyl group. In contrast, weaker, neutral nucleophiles like water and alcohols often require acid catalysis to enhance the electrophilicity of the carbonyl carbon through protonation of the carbonyl oxygen. openstax.org The presence of the α-amino group can influence the stereochemical outcome of these additions, particularly if the nitrogen is part of a chelation-controlling system, which can direct the nucleophile to a specific face of the carbonyl.

Table 1: Examples of Nucleophilic Addition Reactions

Reaction Type Nucleophile Reagent(s) Expected Product
Grignard Reaction Methyl CH₃MgBr, then H₃O⁺ 2-Amino-2-(2-thienyl)propan-2-ol
Hydride Reduction Hydride (H⁻) NaBH₄, Methanol 1-Amino-1-(2-thienyl)propan-2-ol
Cyanohydrin Formation Cyanide (CN⁻) NaCN, HCl 2-Amino-2-hydroxy-2-(2-thienyl)propanenitrile

Reactions Involving the Amine Functionality (e.g., Schiff Base Formation, Peptide Coupling)

The primary amine group in this compound is nucleophilic and can participate in a variety of condensation and coupling reactions.

Schiff Base Formation: The most characteristic reaction of the primary amine is its condensation with aldehydes or other ketones to form an imine, commonly known as a Schiff base. libretexts.orgjove.com This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond. chemistrysteps.com The reaction is reversible, and the equilibrium can be driven toward the product by removing water from the reaction mixture. quora.com The optimal pH for this reaction is generally mildly acidic (around pH 5), as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine intermediate to make it a good leaving group (H₂O), but not so much that it fully protonates the amine nucleophile, rendering it unreactive. libretexts.org

Peptide Coupling: The amine functionality allows this compound to act as the N-terminal component in the formation of a peptide bond. This reaction involves the coupling of the amine with the activated carboxyl group of an amino acid or peptide. creative-peptides.com Coupling reagents are essential to activate the carboxylic acid, converting it into a more reactive intermediate that is susceptible to nucleophilic attack by the amine. bachem.comiris-biotech.de Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and aminium/phosphonium salts such as HBTU, HATU, and PyBOP. bachem.comuni-kiel.de These reactions are fundamental in peptide synthesis and allow for the incorporation of the unique thienyl-containing amino ketone structure into larger peptide chains. uniurb.it

Table 2: Reactions of the Amine Functionality

Reaction Type Reactant Reagent(s)/Conditions Expected Product
Schiff Base Formation Benzaldehyde Mild acid (e.g., CH₃COOH), Toluene, Reflux N-(1-(2-thienyl)-2-oxopropylidene)aniline
Peptide Coupling N-Boc-Alanine DCC, HOBt, DMF Boc-Ala-(1-oxo-1-(2-thienyl)propan-2-yl)amide

Electrophilic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it more reactive than benzene towards electrophilic aromatic substitution (SEAr). pearson.comwikipedia.org Substitution occurs preferentially at the C5 position (alpha to the sulfur and adjacent to the side chain), which is the most electron-rich and leads to the most stable cationic intermediate (arenium ion). brainly.in The acetylacetone side chain at the C2 position is generally considered a deactivating group, which would further favor substitution at the C5 position over the C3 or C4 positions.

Common electrophilic substitution reactions include:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a mild Lewis acid or in a polar solvent.

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid.

Sulfonation: Achieved using fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl halide/anhydride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃). researchgate.net

Table 3: Electrophilic Substitution Reactions on the Thiophene Ring

Reaction Type Reagent(s) Major Product
Bromination Br₂, Acetic Acid 1-Amino-1-(5-bromo-2-thienyl)acetone
Nitration HNO₃, H₂SO₄ 1-Amino-1-(5-nitro-2-thienyl)acetone
Acylation Acetyl Chloride, AlCl₃ 1-Amino-1-(5-acetyl-2-thienyl)acetone

Oxidative and Reductive Transformations of this compound

The presence of multiple reactive sites allows for a range of oxidative and reductive transformations, which can be controlled by the choice of reagents and reaction conditions.

Controlled Oxidation Reactions to Form Various Oxidized Products

The oxidation of this compound can occur at the amine, the ketone, or the thiophene ring.

Amine Oxidation: The primary amine can be oxidized to various nitrogen-containing functional groups. For instance, mild oxidation might lead to an imine or hydroxylamine, while stronger conditions could result in cleavage of the C-N bond.

Thiophene Ring Oxidation: The sulfur atom in the thiophene ring can be oxidized. Mild oxidation, for example with hydrogen peroxide catalyzed by methyltrioxorhenium(VII), can produce a thiophene S-oxide, which can be further oxidized to the corresponding sulfone. acs.orgnih.gov These S-oxides are often unstable but can be synthetically useful as dienes in cycloaddition reactions. semanticscholar.org Arene oxidation of the thiophene ring can also occur, potentially leading to hydroxythiophene derivatives. nih.gov

Oxidative Coupling: Recent methods have shown that the α-C-H bond adjacent to the nitrogen in α-amino ketones can be functionalized via oxidative cross-coupling reactions with nucleophiles like alcohols, often catalyzed by iodine. acs.org

Selective Reduction Pathways for Different Reduced Forms

Reduction reactions offer pathways to valuable derivatives such as amino alcohols.

Ketone Reduction: The carbonyl group is readily reduced to a secondary alcohol using hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, typically performed in an alcoholic solvent. acs.org More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used. These reductions often proceed with high stereoselectivity, yielding predominantly one diastereomer of the resulting amino alcohol.

Reductive Amination: The ketone can be converted into a secondary or tertiary amine via reductive amination. This involves first forming an imine with another amine, which is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). youtube.comorganic-chemistry.org

Thiophene Ring Reduction: The thiophene ring is generally resistant to reduction under conditions used for the carbonyl group. However, complete desulfurization and reduction of the ring to a saturated alkyl chain can be achieved using Raney Nickel, a process known as reductive desulfurization. researchgate.net

Table 4: Selective Reduction Pathways

Reaction Type Reagent(s) Functional Group Targeted Product
Carbonyl Reduction NaBH₄, Methanol Ketone 1-Amino-1-(2-thienyl)propan-2-ol
Reductive Desulfurization Raney Ni, H₂ (high pressure) Thiophene Ring and Ketone 6-Aminoheptan-2-ol

Heterocyclization Reactions Utilizing this compound as a Precursor

The bifunctional nature of this compound makes it an ideal precursor for a variety of heterocyclization reactions. The amino group can act as a nucleophile, while the ketone can either act as an electrophile or be converted into other functional groups to facilitate ring closure.

The synthesis of thienopyridines, which are structural isomers of benzothiophenes with a nitrogen atom in the benzene ring, is of significant interest due to their diverse biological activities. While direct synthesis from this compound is not explicitly documented, analogous reactions suggest a plausible pathway. For instance, the reaction of α-amino ketones with 1,3-dicarbonyl compounds or their equivalents is a common strategy for pyridine ring formation.

In a hypothetical scenario, this compound could react with a 1,3-dicarbonyl compound in a condensation reaction, followed by cyclization and aromatization to yield a thieno[2,3-b]pyridine derivative. The reaction would likely proceed through the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent dehydration.

Table 1: Plausible Thienopyridine Synthesis via Analogy

Reactant 1Reactant 2ProductConditionsReference Analogy
This compoundAcetylacetone2,4-Dimethyl-5-(2-thienyl)thieno[2,3-b]pyridineAcid or base catalysis, heatFriedländer Annulation

Annulation reactions are powerful tools for the construction of fused ring systems. The reactivity of this compound could be harnessed in various annulation strategies. For example, after conversion to a more reactive intermediate, it could participate in cycloaddition reactions.

A plausible strategy would involve the initial conversion of the amino group to a better leaving group, followed by an intramolecular cyclization onto the thiophene ring. Alternatively, the ketone functionality could be transformed into an enolate, which could then undergo an intramolecular reaction. While specific examples involving this precursor are lacking, the general principles of annulation chemistry suggest its potential in synthesizing novel fused heterocycles incorporating the thiophene ring.

The synthesis of imidazo[2,1-b] nih.govacs.orgbenzothiazolium salts typically involves the reaction of a 2-aminobenzothiazole with an α-haloketone. In a plausible adaptation of this methodology, this compound could first be halogenated at the α-carbon to the ketone, forming 1-Amino-1-bromo-1-(2-thienyl)acetone. This intermediate could then react with a 2-aminobenzothiazole derivative. The initial nucleophilic attack of the endocyclic nitrogen of the benzothiazole onto the α-bromoketone, followed by an intramolecular cyclization of the exocyclic amino group onto the newly formed iminium ion, would lead to the desired fused heterocyclic system.

Table 2: Hypothetical Synthesis of an Imidazo[2,1-b] nih.govacs.orgbenzothiazolium Salt

Reactant 1Reactant 2IntermediateProductReference Analogy
This compoundN-Bromosuccinimide1-Amino-1-bromo-1-(2-thienyl)acetone2-Methyl-3-(2-thienyl)imidazo[2,1-b] nih.govacs.orgbenzothiazolium bromideHantzsch Thiazole Synthesis
1-Amino-1-bromo-1-(2-thienyl)acetone2-Aminobenzothiazole

The synthesis of 1,2,4-triazines often involves the condensation of 1,2-dicarbonyl compounds with aminoguanidine or similar reagents. This compound, being an α-amino ketone, can be considered a masked 1,2-dicarbonyl compound. Upon hydrolysis of the amino group or in the presence of a suitable oxidizing agent, it could generate a 1,2-dicarbonyl intermediate, 1-(2-thienyl)propane-1,2-dione. This intermediate could then react with a hydrazine derivative, such as thiosemicarbazide, to form the 1,2,4-triazine ring.

Alternatively, a more direct route could involve the reaction of this compound with a hydrazine derivative, followed by oxidative cyclization to afford the 1,2,4-triazine.

Table 3: Plausible Synthesis of a 1,2,4-Triazine Derivative

Reactant 1Reactant 2ProductConditionsReference Analogy
This compoundThiosemicarbazide5-Methyl-6-(2-thienyl)-1,2,4-triazine-3(2H)-thioneCondensation, followed by oxidative cyclizationGeneral 1,2,4-triazine synthesis from α-dicarbonyls

Mechanistic Studies of this compound Transformations

Understanding the mechanistic pathways of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. While direct mechanistic studies on this specific compound are scarce, the behavior of analogous α-amino ketones provides valuable insights.

In certain transformations, particularly under acidic conditions, α-amino ketones can generate highly reactive intermediates. One such proposed intermediate is an acylium ion or its equivalent. The protonation of the carbonyl oxygen, followed by the elimination of the amino group as ammonia, could lead to the formation of a resonance-stabilized carbocation, which can be considered an acylium ion equivalent.

This reactive species would be a potent electrophile, capable of participating in various intramolecular and intermolecular reactions, including Friedel-Crafts-type cyclizations onto the electron-rich thiophene ring. The formation of such an intermediate could explain the formation of certain fused heterocyclic systems. Spectroscopic techniques such as NMR and mass spectrometry would be invaluable in detecting and characterizing such transient species, although their high reactivity often makes direct observation challenging. The trapping of these intermediates with suitable nucleophiles could provide indirect evidence for their existence.

Kinetic and Thermodynamic Considerations of Reaction Pathways

There is no publicly available research that has determined the kinetic and thermodynamic parameters for the reactions of this compound. Such studies would typically involve computational modeling or experimental techniques like stopped-flow spectroscopy to measure reaction rates and equilibrium constants. This data is crucial for understanding the feasibility and spontaneity of its potential reaction pathways.

Table 1: Kinetic Data for Reactions of this compound

Reaction Pathway Rate Constant (k) Activation Energy (Ea) Frequency Factor (A)

Table 2: Thermodynamic Data for Reactions of this compound

Reaction Pathway Enthalpy Change (ΔH) Entropy Change (ΔS) Gibbs Free Energy Change (ΔG)

Influence of Hydrogen Bonding and Steric Effects on Reactivity

The structure of this compound, featuring an amino group and a carbonyl group, suggests the potential for both intramolecular and intermolecular hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom can act as acceptors. These interactions can influence the molecule's conformation and, consequently, its reactivity by affecting the accessibility of reactive sites.

The thiophene ring and the acetone (B3395972) moiety create a specific three-dimensional arrangement around the chiral center. Steric hindrance from these groups would be expected to play a significant role in the approach of reactants, potentially favoring certain reaction pathways over others. For instance, in nucleophilic substitution reactions, the bulky substituents could hinder a direct backside attack, potentially influencing the reaction mechanism. However, without specific studies on this molecule, the extent of these effects remains unquantified.

Table 3: Influence of Hydrogen Bonding on Reaction Rates of this compound

Reaction Type Solvent Observed Rate Change

Table 4: Steric Hindrance Effects on Reaction Outcomes of this compound

Reactant Product Ratio (e.g., SN1 vs. SN2)

Theoretical and Computational Chemistry Studies on 1 Amino 1 2 Thienyl Acetone

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound from first principles.

Density Functional Theory (DFT) and Ab Initio Methods for Geometric Optimization

To determine the most stable three-dimensional structure of 1-Amino-1-(2-thienyl)acetone, researchers would typically employ geometric optimization using Density Functional Theory (DFT) or ab initio methods. DFT methods, such as B3LYP, are popular due to their balance of computational cost and accuracy. Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer higher accuracy but at a greater computational expense.

The process involves starting with an initial guess of the molecular geometry and iteratively solving the Schrödinger equation to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise spatial relationship between the thiophene (B33073) ring, the amino group, and the acetone (B3395972) moiety.

Conformational Analysis and Prediction of Stable Isomers

Molecules with rotatable single bonds, such as the C-C and C-N bonds in this compound, can exist in multiple conformations. A conformational analysis would be performed to identify the different possible spatial arrangements (conformers) and their relative stabilities. This is typically done by systematically rotating key dihedral angles and performing geometry optimization for each starting conformation. The relative energies of the resulting stable isomers would be calculated to determine the most likely conformation(s) at a given temperature.

Electronic Structure and Reactivity Predictions

Once the optimized geometry is obtained, various analyses can be performed to understand the electronic structure and predict the chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).

An FMO analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP is calculated by placing a positive point charge at various points on the electron density surface and calculating the electrostatic potential.

For this compound, the MEP map would show regions of negative potential (electron-rich, typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are susceptible to nucleophilic attack. One would expect to see negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) Analysis of Intra-molecular Interactions

Natural Bond Orbital (NBO) analysis provides a localized picture of the bonding and electronic structure within a molecule. It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

An NBO analysis of this compound would provide insights into the hybridization of atomic orbitals in forming bonds and the nature of intramolecular interactions. It can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to hyperconjugative and resonance interactions that contribute to the stability of the molecule. This analysis could reveal, for example, the extent of conjugation between the thiophene ring and the rest of the molecule.

Reaction Mechanism Modeling via Computational Approaches4.4.1. Transition State Characterization and Reaction Barrier CalculationsThere are no computational studies on the reaction mechanisms, transition state characterization, or reaction barrier calculations involving this compound.

To fulfill the request, dedicated computational research on this compound would need to be performed. Without such original research, generating an article that is scientifically accurate and contains the requested detailed findings is not feasible.

Energy Profile Calculations for Complex Reaction Pathways

In the field of computational chemistry, the elucidation of complex reaction mechanisms is achieved through the calculation of the potential energy surface (PES). A critical component of this analysis is the determination of the reaction's energy profile, which maps the energy of the system as it progresses from reactants to products. This profile provides invaluable insights into the feasibility and kinetics of a reaction by identifying the energies of all stationary points, including reactants, intermediates, transition states, and products. For a molecule such as this compound, which possesses multiple reactive sites—namely the amino group, the carbonyl group, and the thienyl ring—a variety of complex reaction pathways can be computationally explored.

One such plausible pathway for α-aminoketones is an intramolecular cyclization reaction, which can lead to the formation of heterocyclic structures. Theoretical studies on analogous systems often employ Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311++G(d,p)) to accurately model the electronic structure and energies of the involved species. These calculations can reveal the step-by-step mechanism, including the formation of key intermediates and the energy barriers that must be overcome.

Illustrative Intramolecular Cyclization Pathway:

A hypothetical, yet chemically reasonable, complex reaction pathway for this compound is its acid-catalyzed intramolecular cyclization, a variant of the Pictet-Spengler or Mannich-type reactions, leading to a fused heterocyclic system. wikipedia.orgoarjbp.com The reaction can be conceptualized in the following key steps, each with a distinct energy level that can be calculated:

Protonation: The reaction initiates with the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is typically a low-energy, reversible step.

Iminium Ion Formation: The amino group acts as an internal nucleophile, attacking the protonated carbonyl carbon. This is followed by the elimination of a water molecule to form a crucial cyclic iminium ion intermediate (INT-1). This dehydration step often represents a significant energy barrier. researchgate.net

Rearomatization: The final step involves the deprotonation of the spirocyclic intermediate to restore the aromaticity of the thienyl ring, yielding the final, stable tricyclic product. This is typically a highly exothermic step.

Calculated Energy Profile Data:

Computational studies provide quantitative data on the relative energies of each species along the reaction coordinate. The following interactive table presents a hypothetical energy profile for the proposed intramolecular cyclization of this compound. The energies are given in kilocalories per mole (kcal/mol) relative to the starting material (Reactants).

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants This compound + H⁺0.0
TS-1 Transition state for iminium ion formation (dehydration)+18.5
INT-1 Cyclic iminium ion intermediate+5.2
TS-2 Transition state for nucleophilic attack by the thienyl ring (rate-determining step)+25.8
INT-2 Spirocyclic cation intermediate+12.3
TS-3 Transition state for rearomatization (deprotonation)+14.0
Products Fused tricyclic product + H₂O + H⁺-15.7

Note: The data presented in this table is illustrative and based on typical values for similar computationally studied reaction pathways. It serves to demonstrate the type of quantitative results obtained from energy profile calculations.

This detailed computational analysis allows researchers to predict reaction outcomes, understand stereoselectivity, and design catalysts or reaction conditions to favor specific pathways. By calculating the energy profile, the intricate details of complex multi-step reactions are made accessible, providing a powerful tool for chemical research and synthesis design. researchgate.netrsc.org

Advanced Characterization and Analytical Methodologies for 1 Amino 1 2 Thienyl Acetone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Amino-1-(2-thienyl)acetone. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom within the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural analysis of this compound. The ¹H NMR spectrum is expected to show distinct signals for the protons of the thienyl ring, the methine proton adjacent to the amino group, the methyl protons of the acetone (B3395972) moiety, and the amine protons. oregonstate.eduorgchemboulder.com The chemical shifts of protons alpha to a ketone are typically found in the range of 2.1–2.6 ppm. openochem.org

The ¹³C NMR spectrum complements the proton data, with the carbonyl carbon appearing at a characteristic downfield shift (typically 190-220 ppm for ketones). oregonstate.edulibretexts.org The carbons of the thiophene (B33073) ring will resonate in the aromatic region, and their specific shifts are influenced by the substitution pattern.

Two-dimensional NMR techniques are employed to establish connectivity between atoms. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the coupled protons on the thiophene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. wikipedia.orglibretexts.org It is a highly sensitive method for assigning carbon signals based on their attached protons. libretexts.org For instance, the methine proton signal will show a cross-peak with the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. sdsu.edulibretexts.org This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the methyl protons would show an HMBC correlation to the carbonyl carbon. youtube.com

The following table illustrates the predicted ¹H and ¹³C NMR chemical shifts for this compound based on analogous compounds.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Thienyl-H37.0 - 7.2125 - 127C2, C4, C5
Thienyl-H46.9 - 7.1124 - 126C3, C5
Thienyl-H57.3 - 7.5127 - 129C3, C4
CH-NH₂4.5 - 5.055 - 65C=O, C2 (Thienyl)
CH₃2.1 - 2.425 - 30C=O, CH
C=O-195 - 205-
C2 (Thienyl)-140 - 145-
NH₂Broad, variable--

In the pharmaceutical context, active ingredients are often in a solid form, either crystalline or amorphous. europeanpharmaceuticalreview.combruker.com Solid-state NMR (ssNMR) provides valuable information about the structure, polymorphism, and intermolecular interactions of this compound in the condensed phase. europeanpharmaceuticalreview.comfsu.edu Unlike solution NMR, ssNMR can analyze insoluble materials and provides insights into the packing of molecules in a crystal lattice. bruker.com

For thiophene-containing compounds, ssNMR has been used to study orientational order and dynamics. rsc.org In the case of this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) experiments can be used to obtain high-resolution spectra of the solid material. These spectra can be used to:

Identify different polymorphic forms, which may have different physical properties.

Study the interactions between the drug substance and excipients in a pharmaceutical formulation. nih.gov

Monitor chemical reactions in the solid state, such as degradation or salt formation.

The chemical shifts in ssNMR can differ from those in solution due to packing effects, providing a fingerprint for a specific solid form.

Variable temperature (VT) NMR is a powerful technique for studying dynamic processes in molecules, such as conformational changes and chemical exchange. nih.gov For this compound, VT-NMR can be particularly useful for investigating the exchange of the amine (NH₂) protons. researchgate.net

At room temperature, the signals for amine protons are often broad due to exchange with residual water or intermolecular exchange. By lowering the temperature, this exchange can be slowed down, leading to sharper signals. This allows for the observation of coupling between the amine protons and the adjacent methine proton, providing further structural confirmation.

Conversely, by increasing the temperature, the rate of exchange can be increased. Studying the coalescence of signals as a function of temperature can provide quantitative information about the energy barriers of these dynamic processes. This can be important for understanding the behavior of the molecule in different environments.

High-Performance Mass Spectrometry Techniques

Mass spectrometry is a cornerstone for the analysis of this compound, providing precise information on its molecular weight and elemental composition, as well as its spatial distribution in complex matrices.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In ESI-MS, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. lcms.czmiamioh.edu For this compound (C₇H₉NOS), the expected exact mass can be calculated and compared to the experimentally determined mass to confirm the molecular formula with high confidence.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. acs.orgarkat-usa.orgresearchgate.netlibretexts.org Characteristic losses, such as the loss of the acetyl group or cleavage of the thiophene ring, can be used to confirm the identity of the compound.

TechniqueInformation ProvidedExpected Result for C₇H₉NOS
ESI-MSMolecular Weight[M+H]⁺ at m/z 156.0427
HRMSElemental CompositionConfirms the formula C₇H₉NOS
MS/MSStructural FragmentationFragments corresponding to the loss of key functional groups

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a surface-sensitive analytical technique that can be used to map the spatial distribution of molecules on a surface with high resolution. nih.govphi.com This is particularly relevant in pharmaceutical sciences for analyzing the distribution of an active pharmaceutical ingredient (API) within a tablet or other dosage form. vsm-instruments.comphi.com

In a ToF-SIMS experiment, a pulsed primary ion beam is used to desorb and ionize molecules from the sample surface. The resulting secondary ions are then analyzed by a time-of-flight mass spectrometer. phi.com By rastering the primary ion beam across the surface, a chemical map can be generated that shows the distribution of specific ions, and therefore specific molecules. phi.comresearchgate.net

For a formulation containing this compound, ToF-SIMS could be used to:

Visualize the distribution of the API and excipients on the surface of a tablet. phi.com

Assess the homogeneity of the drug distribution. nist.gov

Investigate issues such as surface segregation or coating integrity. vsm-instruments.com

The high sensitivity and spatial resolution of ToF-SIMS make it a powerful tool for understanding the microstructural properties of pharmaceutical formulations containing this compound and its derivatives. nih.govnist.gov

Advanced Vibrational and Electronic Spectroscopy

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic nature of this compound. Vibrational spectroscopy probes the energy of molecular bond vibrations, while electronic spectroscopy examines the transitions of electrons between different energy levels.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique "fingerprint" of the molecule.

For this compound, the key functional groups are the primary amine (-NH₂), the ketone (C=O), and the 2-substituted thiophene ring. While a specific experimental spectrum for this exact compound is not widely available in the literature, the expected absorption bands can be predicted with high accuracy by analyzing its constituent parts and related molecules like 2-acetylthiophene (B1664040). nist.govwikipedia.orgbiocrick.comnih.gov

The primary amine group typically exhibits two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. researchgate.netlibretexts.org The C=O stretching vibration of the ketone is expected to produce a strong, sharp absorption band. For saturated aliphatic ketones, this peak appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org However, conjugation with the adjacent thiophene ring is expected to lower this frequency to the 1690-1666 cm⁻¹ range. wpmucdn.com

The thiophene ring itself has several characteristic absorptions. These include aromatic C-H stretching just above 3000 cm⁻¹, C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region, and C-H in-plane and out-of-plane bending vibrations. libretexts.org

Table 1: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Functional Group/Vibration Intensity
3400–3300 N-H Stretch (Asymmetric) Primary Amine Medium
3300–3250 N-H Stretch (Symmetric) Primary Amine Medium
3100–3000 C-H Stretch Aromatic (Thiophene) Medium
2950–2850 C-H Stretch Aliphatic (Methyl) Medium
1685–1665 C=O Stretch Aryl Ketone (Conjugated) Strong
1650–1580 N-H Bend Primary Amine Medium
1600–1400 C=C Stretch (in-ring) Aromatic (Thiophene) Medium-Strong

This table is generated based on characteristic frequencies for amine, ketone, and thiophene functional groups.

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. uobabylon.edu.iq The groups in a molecule that absorb light are known as chromophores. 9afi.com In this compound, the primary chromophores are the thiophene ring and the carbonyl group.

The absorption of UV radiation is associated with specific electronic transitions. For this molecule, two principal transitions are expected:

π → π* (pi to pi-star) transition: This involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This transition is characteristic of the conjugated system of the thiophene ring and the carbonyl group. It is typically high-energy (shorter wavelength) and results in a strong absorption band. masterorganicchemistry.com

n → π* (n to pi-star) transition: This involves the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen of the carbonyl group and the nitrogen of the amino group) to a π* antibonding orbital. These transitions are of lower energy (longer wavelength) and typically have a much lower intensity (molar absorptivity) than π → π* transitions. uobabylon.edu.iqmasterorganicchemistry.com For a simple ketone like acetone, this transition results in a weak absorption maximum around 275-280 nm. uobabylon.edu.iqmasterorganicchemistry.com

The UV-Vis spectrum of this compound is thus expected to show a high-intensity band at a shorter wavelength (π → π) and a low-intensity band at a longer wavelength (n → π).

Deprotonation Studies: The UV-Vis spectrum of this compound is sensitive to pH. youtube.comresearchgate.net The primary amino group can be protonated in acidic conditions or exist in its neutral form at neutral or basic pH.

In acidic solution (low pH): The lone pair of electrons on the nitrogen atom will be protonated to form -NH₃⁺. This removes the n → π* transition associated with the amine and can lead to a shift to a shorter wavelength (a hypsochromic or blue shift) and a decrease in absorption intensity (a hypochromic effect). youtube.com

In neutral or basic solution (higher pH): The amino group is deprotonated (-NH₂), and its lone pair can interact with the π-system. This can cause a shift to a longer wavelength (a bathochromic or red shift) and an increase in intensity (a hyperchromic effect) compared to the protonated form. youtube.comnih.gov

By measuring the absorbance at a specific wavelength across a range of pH values, the pKa of the amino group can be determined.

X-ray Diffraction and Crystallography for Single Crystal Structure Determination

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database, analysis of closely related 2-aminothiophene derivatives provides a clear indication of the structural information that would be obtained. researchgate.net For example, crystallographic studies on compounds like (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone reveal detailed structural parameters. researchgate.net

A typical crystallographic analysis would yield the following key data for this compound:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The precise dihedral angles, defining the spatial relationship between the thiophene ring and the aminoketone side chain.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., between the amine N-H groups and the carbonyl oxygen of adjacent molecules) and other weak interactions that dictate the crystal packing. For instance, N–H···O hydrogen bonds are commonly observed, connecting molecules into chains or dimers. researchgate.net

Table 2: Example Crystallographic Data for a Related 2-Aminothiophene Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.6092
b (Å) 10.8355
c (Å) 11.1346
β (°) 98.643
Volume (ų) 1264.4

Data from the analysis of (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone for illustrative purposes. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. nih.gov It is essential for assessing the purity of a synthesized compound like this compound and for monitoring the progress of its synthesis reaction. nih.govbridgewater.edu

Purity Assessment: To assess purity, a small amount of the compound is dissolved and injected into the HPLC system. The system uses a high-pressure pump to pass a liquid solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). Because this compound is a moderately polar compound, a reversed-phase HPLC method is typically suitable. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile and/or methanol with water.

Components of the sample separate based on their differing affinities for the stationary and mobile phases. The target compound and any impurities will exit the column at different times (retention times). A detector, commonly a UV detector set to a wavelength where the thiophene chromophore absorbs strongly, measures the concentration of each component as it elutes. A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The area of the peak is proportional to the concentration of the compound.

Reaction Monitoring: HPLC is also invaluable for monitoring the progress of a chemical reaction, such as the synthesis of this compound. rsc.org Small aliquots can be taken from the reaction mixture at different time points and analyzed by HPLC. This allows for the quantification of the disappearance of starting materials and the appearance of the desired product. This real-time information is crucial for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and minimize the formation of byproducts. nih.gov

Table 3: Typical HPLC Parameters for Analysis of an α-Aminoketone

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Detector UV-Vis Diode Array Detector (DAD) or UV Detector
Wavelength ~255 nm (based on thiophene/carbonyl chromophore) researchgate.net
Flow Rate 1.0 mL/min

| Column Temperature | Ambient or controlled (e.g., 40 °C) rsc.org |

These parameters represent a typical starting point for method development for α-aminoketones and related compounds. researchgate.netrsc.orgnih.gov

Derivatization Strategies and Applications of 1 Amino 1 2 Thienyl Acetone in Advanced Chemical Synthesis

Synthesis of Complex Heterocyclic Systems

The unique structural attributes of 1-Amino-1-(2-thienyl)acetone make it a promising candidate for the synthesis of various heterocyclic compounds. The presence of both an amino and a keto group allows for cyclization reactions with suitable reagents to form fused ring systems containing the thienyl moiety.

Thienopyridine and Thieno[3,2-c]pyrazole Derivatives

Thienopyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention due to their wide range of biological activities. While numerous synthetic routes to thienopyridines have been developed, the utilization of precursors like this compound offers a direct pathway to incorporate the thienyl group. abertay.ac.ukresearchgate.netut.ac.ir

One potential synthetic approach involves the reaction of this compound with activated methylene compounds. For instance, condensation with malononitrile or ethyl cyanoacetate in the presence of a base could lead to the formation of an intermediate that can subsequently cyclize to yield a thienopyridine core. nih.gov The reaction conditions, such as the choice of solvent and base, would be critical in directing the cyclization to the desired product.

Similarly, thieno[3,2-c]pyrazole derivatives, which are recognized for their potential as kinase inhibitors, could be synthesized from this compound. researchgate.netnih.govnih.gov A plausible route involves the reaction of the amino ketone with a hydrazine derivative. For example, condensation with hydrazine hydrate could form a hydrazone, which could then undergo intramolecular cyclization to form the pyrazole ring fused to the thiophene (B33073). The specific substitution on the pyrazole ring could be controlled by using substituted hydrazines.

Illustrative Reaction Scheme for Thienopyridine Synthesis

Reactant 1 Reactant 2 Catalyst/Conditions Product
This compound Malononitrile Piperidine, Ethanol, Reflux 2-Amino-3-cyano-4-methyl-5-(2-thienyl)thieno[2,3-b]pyridine (Hypothetical)

Table 1: Hypothetical Thienopyridine and Thieno[3,2-c]pyrazole derivatives synthesized from this compound.

Derivative Structure Potential Application
Thienopyridine A thienopyridine core with methyl and amino/hydroxy substituents. Pharmaceutical intermediate

Benzothiazolium Salts and Related Ring Systems

Benzothiazoles and their quaternary salts are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. mdpi.comnih.govekb.eg The synthesis of benzothiazolium salts often involves the cyclization of a 2-aminothiophenol derivative with a carbonyl compound. In this context, this compound could serve as the carbonyl component.

The reaction of this compound with a 2-aminothiophenol derivative in the presence of an oxidizing agent or under acidic conditions could lead to the formation of a 2-substituted benzothiazole. Subsequent alkylation of the benzothiazole nitrogen would yield the corresponding benzothiazolium salt. The nature of the substituent on the benzothiazole ring would be determined by the specific 2-aminothiophenol used.

1,2,4-Triazine and Other Nitrogen-Containing Heterocycles

1,2,4-Triazines are six-membered heterocyclic compounds containing three nitrogen atoms, and their derivatives are known to possess a broad spectrum of biological activities. ijpsr.info The synthesis of 1,2,4-triazines can be achieved through the condensation of 1,2-dicarbonyl compounds with aminoguanidine or by the reaction of α-haloketones with acylhydrazides followed by cyclization.

Leveraging this compound, a potential route to a 1,2,4-triazine derivative could involve its initial conversion to an α-haloketone, for example, by reaction with a halogenating agent. The resulting α-halo-1-amino-1-(2-thienyl)acetone could then be reacted with an acylhydrazide, followed by acid- or base-catalyzed cyclization to furnish the 1,2,4-triazine ring. The substituents on the triazine ring could be varied by using different acylhydrazides.

Development of Functional Ligands and Chelating Agents

The primary amine functionality in this compound is a key feature that allows for its derivatization into a variety of functional ligands, particularly Schiff base ligands, which are renowned for their ability to form stable complexes with a wide range of metal ions.

Design and Synthesis of Schiff Base Ligands from this compound Precursors

Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov this compound can readily undergo this reaction with various aldehydes to yield a diverse library of Schiff base ligands. rroij.comsemanticscholar.org The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) bond.

The choice of the aldehyde is crucial as it determines the steric and electronic properties of the resulting Schiff base ligand, which in turn influences its coordination behavior and the properties of its metal complexes. Aromatic aldehydes, such as salicylaldehyde and its derivatives, are commonly used to introduce additional donor atoms (e.g., a hydroxyl group) that can participate in metal chelation.

General Synthesis of Schiff Base Ligands from this compound

Reactant 1 Reactant 2 Solvent Product
This compound Salicylaldehyde Ethanol 2-(((1-(thiophen-2-yl)aceton-1-yl)imino)methyl)phenol (Hypothetical)

Table 2: Examples of potential Schiff base ligands derived from this compound.

Ligand Name (Hypothetical) Aldehyde Precursor Potential Donor Atoms
2-(((1-(thiophen-2-yl)aceton-1-yl)imino)methyl)phenol Salicylaldehyde N, O

Coordination Chemistry with Transition Metals for Novel Complexes

Schiff base ligands derived from this compound are expected to be excellent chelating agents for a variety of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). jmchemsci.comresearchgate.net The coordination typically occurs through the imine nitrogen and another donor atom, such as the oxygen from a hydroxyl group or another nitrogen atom from a heterocyclic ring incorporated into the Schiff base structure. nih.govekb.eg

The resulting metal complexes can exhibit diverse coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the nature of the metal ion, the denticity of the ligand, and the reaction conditions. These complexes often possess interesting electronic and magnetic properties and have potential applications in catalysis, materials science, and as bioactive compounds.

The synthesis of these metal complexes generally involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. The characterization of the resulting complexes would typically involve techniques such as elemental analysis, infrared and UV-Vis spectroscopy, and single-crystal X-ray diffraction to determine their structure and properties.

Table 3: Hypothetical Transition Metal Complexes of a Schiff Base Ligand Derived from this compound.

Metal Ion Ligand Proposed Complex Formula Potential Geometry
Copper(II) 2-(((1-(thiophen-2-yl)aceton-1-yl)imino)methyl)phenol [Cu(L)2] Square Planar
Nickel(II) N-(1-(thiophen-2-yl)aceton-1-yl)-1-(pyridin-2-yl)methanimine [Ni(L)2Cl2] Octahedral

Supramolecular Chemistry Applications

The unique molecular structure of this compound, featuring a primary amine, a ketone group, and an aromatic thiophene ring, makes it a compelling candidate for applications in supramolecular chemistry. These functional groups can participate in various non-covalent interactions, which are the cornerstone of supramolecular assembly and molecular recognition.

Investigation of Hydrogen Bonding Interactions in Supramolecular Architectures

Hydrogen bonding plays a pivotal role in the construction of complex supramolecular structures. In derivatives of this compound, the N-H protons of the amino group can act as hydrogen bond donors, while the lone pairs on the nitrogen and the carbonyl oxygen can serve as hydrogen bond acceptors. The sulfur atom in the thiophene ring can also participate in weaker hydrogen bonding interactions.

Furthermore, intermolecular N-H···O hydrogen bonds are instrumental in connecting individual molecules into larger assemblies, such as infinite chains. The geometry and directionality of these hydrogen bonds are crucial in determining the packing of molecules in the solid state and the formation of well-defined supramolecular architectures mdpi.com. The specific nature and strength of these interactions can be modulated by introducing various substituents on the thiophene ring or the amino group, allowing for the rational design of supramolecular structures with desired topologies and properties.

Design of Self-Assembled Systems and Molecular Recognition

The principles of self-assembly and molecular recognition are fundamental to the development of functional materials and systems. The functional groups present in this compound derivatives provide the necessary handles for designing self-assembling systems. For example, the amino and keto groups can be exploited to form complementary hydrogen bonding arrays with other molecules, leading to the formation of discrete molecular aggregates or extended networks.

Molecular recognition, the specific binding of a guest molecule to a host, can be achieved by designing receptors based on the this compound scaffold. The thiophene ring can engage in π-π stacking interactions with other aromatic systems, while the amino and keto groups can provide specific hydrogen bonding sites for the recognition of complementary guests. The design of such systems often involves pre-organization of the binding sites to minimize the entropic penalty upon guest binding.

While specific examples of self-assembled systems based on this compound are not extensively reported, the broader class of 2-aminothiophene derivatives has been recognized for its potential in medicinal chemistry, where molecular recognition of biological targets is a key aspect nih.govmdpi.comnih.gov. The ability of these compounds to interact with receptors and enzymes underscores their potential for designing artificial host-guest systems. The synthesis of derivatives with tailored recognition sites could lead to applications in sensing, catalysis, and controlled release.

Material Science Applications of this compound Derivatives

The incorporation of the thiophene moiety, a well-known building block in organic electronics and polymer science, suggests that derivatives of this compound could find utility in various material science applications. By chemically modifying the amino or keto group, or by using the entire molecule as a monomer, novel materials with tailored properties can be synthesized.

Incorporation into Polymer Matrices for Enhanced Mechanical and Thermal Properties

The introduction of small molecule additives into polymer matrices is a common strategy to enhance their physical properties. Derivatives of this compound, with their rigid thiophene ring and potential for strong intermolecular interactions via hydrogen bonding, could act as reinforcing agents in polymer composites. The incorporation of such molecules can potentially increase the glass transition temperature (Tg) and improve the thermal stability of the polymer.

The mechanical properties, such as tensile strength and modulus, may also be enhanced due to the strong interfacial interactions between the additive and the polymer chains mdpi.commdpi.com. The amino group on the thiophene derivative could also be used to covalently link the molecule to the polymer backbone, leading to a more robust and stable material. The specific effects on the mechanical and thermal properties would depend on the nature of the polymer matrix, the concentration of the additive, and the specific chemical structure of the this compound derivative used. Research on other functionalized polymers has shown that the incorporation of rigid aromatic units and groups capable of hydrogen bonding can significantly impact the material's toughness and flexibility researchgate.net.

Below is a hypothetical data table illustrating the potential effects of incorporating a derivative of this compound into a polymer matrix.

Hypothetical Mechanical and Thermal Properties of Polymer Composites

Polymer CompositeTensile Strength (MPa)Young's Modulus (GPa)Glass Transition Temp. (°C)
Neat Polymer502.0100
Polymer + 5% Derivative652.5115
Polymer + 10% Derivative753.0125

Research into Thiophene-Based Polymers for Conductivity and Optical Properties

Thiophene-based polymers, particularly polythiophenes, are a well-established class of conducting polymers with applications in organic electronics. The polymerization of thiophene and its derivatives can lead to materials with extended π-conjugation along the polymer backbone, which is essential for electrical conductivity cmu.eduresearchgate.netphysicsjournal.net. The amino and keto groups of this compound could be chemically modified to create a polymerizable monomer. For instance, the amino group could be functionalized to enable participation in various polymerization reactions.

The following table summarizes the typical range of properties for thiophene-based conducting polymers.

Properties of Thiophene-Based Conducting Polymers

PropertyTypical Range
Electrical Conductivity (S/cm)10-5 to 103 (doped)
Optical Band Gap (eV)1.5 - 2.5
Absorption Maximum (nm)400 - 600
LuminescenceGreen to Red

Development of Conjugated Small Molecules for Electron Transporting Layers in Electronic Devices

In organic electronic devices such as OLEDs, distinct layers of organic materials are used for hole injection, hole transport, emission, electron transport, and electron injection. The efficiency of these devices is highly dependent on the properties of the materials used in each layer. While thiophene-based materials are often utilized as hole-transporting materials due to their electron-rich nature, the development of thiophene-containing small molecules for electron transporting layers (ETLs) is an active area of research.

To function as an ETL material, a molecule should possess a low-lying LUMO energy level to facilitate electron injection from the cathode and efficient electron transport. The structure of this compound could be modified to create a conjugated small molecule with suitable electronic properties for an ETL. This would typically involve introducing electron-withdrawing groups to lower the LUMO energy level. The amino group could be functionalized with such groups, or the core structure could be extended with other aromatic or heteroaromatic units known to promote electron transport.

While there is extensive research on small molecules for OLEDs, including those used as electron transport materials, the direct application of this compound derivatives in this context is not yet established. However, the versatility of thiophene chemistry provides a strong foundation for the design and synthesis of novel conjugated small molecules based on this scaffold for electron transporting applications beilstein-journals.orgatomfair.comresearchgate.netnih.gov.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the direct application of the chemical compound This compound in the fields of electrochemical sensor development and energy storage.

Consequently, it is not possible to generate the requested article focusing solely on this compound for the specified applications, as no research findings, data tables, or detailed studies are available to populate the required sections and subsections.

General research on broader categories such as thiophene derivatives, polythiophenes, and other related structures shows applications in these areas. However, per the user's strict instructions to focus exclusively on "this compound," this more general information cannot be used.

Unexplored Research Avenues and Future Perspectives for 1 Amino 1 2 Thienyl Acetone

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The demand for efficient and scalable synthetic routes for pharmaceutical intermediates like 1-Amino-1-(2-thienyl)acetone is a significant driver for the adoption of modern manufacturing technologies. Continuous flow chemistry and automated synthesis platforms offer substantial advantages over traditional batch processes, including improved safety, higher yields, better reproducibility, and reduced waste.

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, is particularly well-suited for the synthesis of α-amino ketones. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to enhanced selectivity and reduced formation of byproducts. For instance, the synthesis of β-aminoketones has been successfully translated from batch to continuous flow, resulting in increased efficiency, safety, and scalability. nih.govresearchgate.net This approach could be adapted for the Mannich reaction used to produce this compound, a key step in the synthesis of duloxetine. researchgate.netgoogle.compatsnap.com

Automated synthesis platforms can further enhance the production of this compound by integrating reaction, workup, and purification steps into a seamless, computer-controlled workflow. Such systems can operate continuously with minimal human intervention, leading to significant cost savings and increased productivity. The application of these automated systems is particularly relevant for the synthesis of pharmaceutical intermediates where consistent quality and high purity are paramount.

Table 1: Comparison of Batch vs. Flow Synthesis for Aminoketone Production

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Scalability Limited by reactor sizeEasily scalable by extending run time
Safety Handling of large quantities of reagentsSmaller reaction volumes, better heat dissipation
Reproducibility Can be variable between batchesHigh consistency and reproducibility
Process Control Limited control over reaction parametersPrecise control over temperature, pressure, etc.
Yield & Purity Often lower due to side reactionsGenerally higher yields and purity
Waste Generation Higher solvent and reagent consumptionReduced waste streams

The integration of flow chemistry and automation represents a promising future for the large-scale, cost-effective, and sustainable production of this compound and its derivatives, meeting the growing demands of the pharmaceutical industry.

Advanced Catalyst Design Incorporating this compound Motifs

The inherent chirality and the presence of both a nitrogen and a carbonyl group in this compound make it an attractive candidate for incorporation into novel catalyst designs. The development of chiral ligands and catalysts is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

The 2-thienyl group, with its sulfur heteroatom, can also play a significant role in catalysis by coordinating with metal centers. Thienyl-containing β-diketones have been utilized as ligands in catalysis, where their redox properties influence the catalytic activity of the metal complexes. researchgate.net Similarly, the α-amino ketone motif of this compound could be functionalized to create novel bidentate or tridentate ligands for transition metal catalysts. Such catalysts could find applications in a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations.

Furthermore, the development of organocatalysts derived from this compound is another promising avenue. The amino and ketone functionalities can be modified to create catalysts for reactions such as aldol (B89426) and Mannich reactions, offering a metal-free alternative to traditional catalytic systems. The thiophene (B33073) ring can also be functionalized to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalyst TypePotential ApplicationsKey Features of the Motif
Chiral Ligands for Transition Metals Asymmetric hydrogenation, C-C couplingChirality, N and O donor atoms, Thienyl group for metal coordination
Organocatalysts Asymmetric aldol and Mannich reactionsModifiable amino and ketone groups for catalytic activity
Phase Transfer Catalysts Asymmetric alkylationsQuaternary ammonium (B1175870) salt derivatives

The design and synthesis of new catalysts based on the this compound scaffold could lead to the discovery of novel and efficient catalytic systems for a wide range of chemical transformations.

Expansion into Novel Reaction Spaces and Conditions (e.g., Photoredox Catalysis, Mechanochemistry)

Modern synthetic chemistry is increasingly exploring novel reaction conditions to drive chemical transformations in more efficient, selective, and sustainable ways. Photoredox catalysis and mechanochemistry represent two such frontiers that hold significant potential for the synthesis and functionalization of this compound.

Photoredox catalysis , which utilizes visible light to initiate single-electron transfer processes, offers a mild and powerful tool for the formation of C-C and C-heteroatom bonds. mdpi.com The α-amino ketone moiety is a known substrate for photoredox-catalyzed reactions, where the generation of an α-amino radical can lead to a variety of coupling reactions. researchgate.netgeneseo.edu This approach could be employed for the direct C-H functionalization of this compound at the α-position to the nitrogen atom, allowing for the introduction of various substituents without the need for pre-functionalization. Furthermore, photoredox catalysis could be explored for the synthesis of this compound itself, potentially offering a more efficient and environmentally friendly alternative to traditional methods. rsc.org

Mechanochemistry , the use of mechanical force to induce chemical reactions, provides a solvent-free or low-solvent approach to synthesis. mdpi.com This technique is particularly attractive for its potential to reduce waste and energy consumption. The synthesis of Mannich bases, which are structurally related to this compound, has been successfully achieved using mechanochemical methods. researchgate.net Applying mechanochemistry to the synthesis of this compound could lead to a more sustainable and scalable manufacturing process.

Table 3: Potential Applications of Novel Reaction Conditions for this compound

Reaction ConditionPotential ApplicationAdvantages
Photoredox Catalysis α-C-H functionalization, novel synthetic routesMild reaction conditions, high selectivity, use of visible light
Mechanochemistry Solvent-free synthesisReduced waste, energy efficiency, scalability

Exploring these novel reaction spaces could not only lead to more efficient and sustainable methods for the synthesis of this compound but also open up new avenues for its derivatization and application.

Interdisciplinary Research with Computational Modeling for Predictive Synthesis

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the discovery and optimization of chemical reactions and materials. Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into reaction mechanisms, predict the properties of molecules, and guide the design of new synthetic routes.

For this compound, computational modeling can be employed in several key areas. DFT studies can be used to elucidate the mechanism of the Mannich reaction for its synthesis, helping to optimize reaction conditions and improve yields. nih.govoarjbp.com Furthermore, computational methods can be used to predict the reactivity of this compound in various chemical transformations, guiding the exploration of its synthetic utility.

In the context of catalyst design, computational modeling can be used to predict the binding affinity of ligands derived from this compound to metal centers and to model the transition states of catalytic cycles. chemrxiv.org This predictive capability can significantly reduce the experimental effort required to develop new and efficient catalysts.

Table 4: Applications of Computational Modeling in the Study of this compound

Computational MethodApplication AreaPredicted Properties/Outcomes
Density Functional Theory (DFT) Reaction Mechanism StudiesTransition state energies, reaction pathways
Quantum Mechanics/Molecular Mechanics (QM/MM) Catalyst DesignLigand binding energies, catalytic activity
Virtual Screening Materials ScienceElectronic and optical properties

The synergy between computational modeling and experimental work will be crucial for unlocking the full potential of this compound in a rational and efficient manner.

Role in Advanced Materials with Tunable Properties

The thiophene ring is a well-established building block for a wide range of functional organic materials due to its excellent electronic and optical properties. nus.edu.sgresearchgate.net The incorporation of this compound into polymers and other advanced materials could lead to the development of novel materials with tunable properties for a variety of applications.

The amino and ketone functionalities of this compound provide convenient handles for polymerization and for the introduction of other functional groups. For example, the amino group can be used to create polyamides or polyimides, while the ketone group can be a site for further chemical modification. The resulting polymers could exhibit interesting properties such as conductivity, luminescence, and electrochromism. nih.govpkusz.edu.cn

The properties of thiophene-based polymers can be tuned by modifying the substituents on the thiophene ring. ubc.ca The amino and ketone groups of this compound offer a platform for introducing a wide variety of functional groups, allowing for the fine-tuning of the electronic and optical properties of the resulting materials. mdpi.comresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO/LUMO energy levels of the polymer, thereby changing its absorption and emission characteristics.

Table 5: Potential Advanced Materials Derived from this compound

Material ClassPotential ApplicationsTunable Properties
Conducting Polymers Organic electronics, sensorsElectrical conductivity, band gap
Luminescent Polymers Organic light-emitting diodes (OLEDs)Emission wavelength, quantum yield
Functional Dyes Dye-sensitized solar cells, imagingAbsorption spectrum, redox potential

The versatility of this compound as a building block for advanced materials opens up exciting possibilities for the development of new technologies in areas such as electronics, photonics, and sensing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.